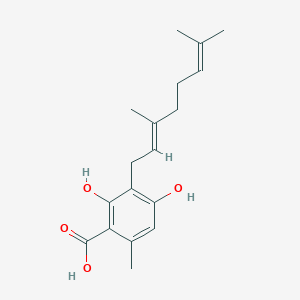
Cannabigerorcinic Acid
概要
説明
Cannabigerorcinic acid is a phytocannabinoid structurally similar to other known cannabinoids. It is a derivative of cannabigerolic acid, which is a precursor to many other cannabinoids found in the Cannabis plant. This compound is known for its potential therapeutic properties and is being studied for various applications in medicine and industry.
作用機序
Target of Action
Cannabigerorcinic Acid, also known as “3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoic acid” or “3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzoic acid”, primarily targets the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel . TRPM7 is a channel-kinase that plays a crucial role in cellular processes such as magnesium homeostasis, cell adhesion, and cell proliferation .
Mode of Action
This compound interacts with its primary target, the TRPM7 ion channel, by inhibiting its activity . The inhibition of TRPM7 by this compound requires a functional kinase domain and is sensitized by both intracellular Mg⋅ATP and free Mg²⁺, and reduced by increases in intracellular Ca²⁺ .
Biochemical Pathways
This compound affects the biochemical pathway involving the TRPM7 ion channel. By inhibiting the activity of TRPM7, this compound can impact various cellular processes regulated by this channel, including magnesium homeostasis, cell adhesion, and cell proliferation .
Result of Action
The inhibition of the TRPM7 ion channel by this compound can lead to various molecular and cellular effects. For instance, it has been reported that this compound can prevent kidney damage and suppress mRNA expression of inflammatory cytokines . This suggests that this compound may have potential therapeutic applications in diseases where TRPM7 plays a significant role, such as cancer, stroke, and kidney disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biosynthesis of this compound in the Cannabis sativa plant can be affected by factors such as climate conditions, propagation and cultivation practices, and postharvest processing, including drying and extraction
準備方法
Synthetic Routes and Reaction Conditions: Cannabigerorcinic acid can be synthesized through the prenylation of olivetolic acid with geranyl pyrophosphate. This reaction is catalyzed by prenyltransferase enzymes. The reaction conditions typically involve the use of a microbial system, such as Escherichia coli, engineered to express the necessary enzymes .
Industrial Production Methods: Industrial production of this compound involves the use of genetically modified microorganisms. These microorganisms are engineered to produce high yields of the compound through fermentation processes. The production process is optimized to enhance the kinetics of the enzymes involved, ensuring efficient synthesis of this compound .
化学反応の分析
Types of Reactions: Cannabigerorcinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group, but typically involve the use of catalysts and specific solvents.
Major Products:
科学的研究の応用
Cannabigerorcinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other cannabinoids and cannabinoid derivatives.
Biology: Studies have shown its potential in modulating biological pathways and interacting with various receptors in the body.
類似化合物との比較
Cannabigerorcinic acid is similar to other cannabinoids such as cannabigerolic acid, cannabigerol, and cannabichromene. it is unique in its specific structural features and biological activities. For example:
Cannabigerolic Acid: A precursor to many cannabinoids, including tetrahydrocannabinol and cannabidiol.
Cannabigerol: The decarboxylated form of cannabigerolic acid, known for its non-psychoactive properties and therapeutic potential.
Cannabichromene: Another cannabinoid with potential anti-inflammatory and analgesic effects.
特性
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-11(2)6-5-7-12(3)8-9-14-15(19)10-13(4)16(17(14)20)18(21)22/h6,8,10,19-20H,5,7,9H2,1-4H3,(H,21,22)/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEPIJRDQIRPIT-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345177 | |
| Record name | Cannabigerorcinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69734-83-4 | |
| Record name | Cannabigerorcinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


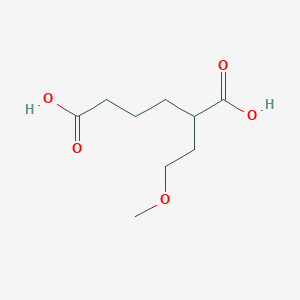
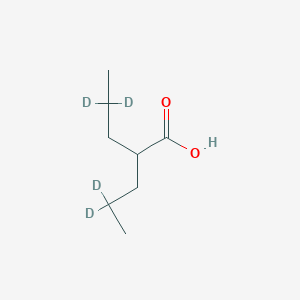
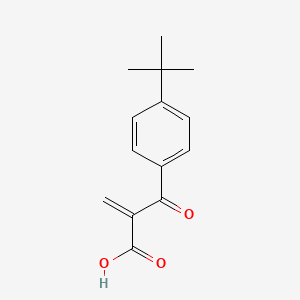
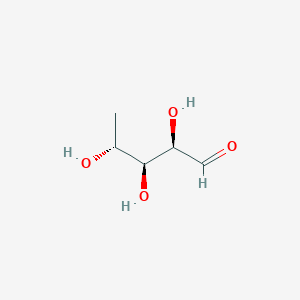
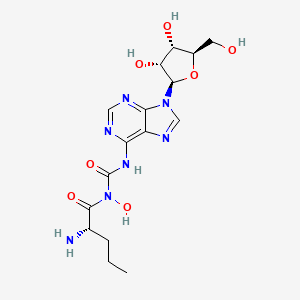
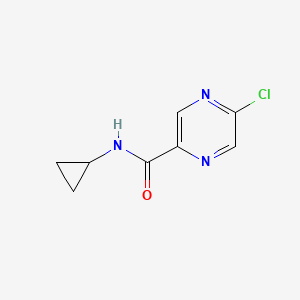
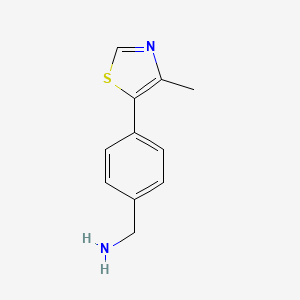
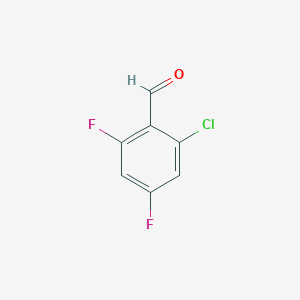
![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B1433747.png)
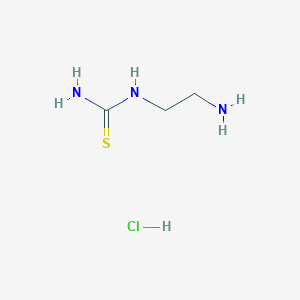
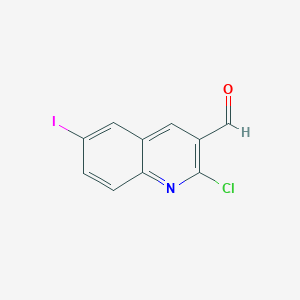
![6,6-Dimethyl-2-azaspiro[3.3]heptane](/img/structure/B1433753.png)
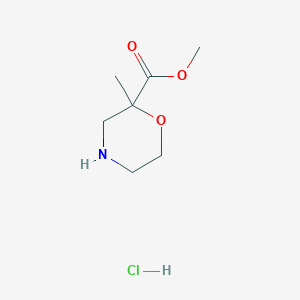
![(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B1433758.png)
